N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate
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Overview
Description
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a pyridine ring, which is further connected to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylpyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Hydrolysis: 5-bromo-4-methylpyridin-2-amine and benzyl alcohol.
Scientific Research Applications
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-methylpyridin-2-yl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-benzyl-N-(5-chloro-4-methylpyridin-2-yl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
N-benzyl-N-(5-bromo-2-methylpyridin-4-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
Biological Activity
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. The presence of the bromine and methyl groups on the pyridine ring enhances the compound's binding affinity and specificity for its targets, potentially modulating key metabolic pathways or receptor activities.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, particularly those involved in metabolic processes. The inhibition is often characterized by determining the IC50 values, which reflect the concentration required to inhibit 50% of the enzyme activity. For instance, similar compounds have shown significant inhibitory effects on inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases .
Anticancer Properties
This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cells .
Data Table: Biological Activity Summary
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Enzyme Inhibition | iNOS | 193 nM | |
Anticancer Activity | MCF-7 (Breast Cancer) | 0.65 µM | |
Anticancer Activity | A-549 (Lung Cancer) | 2.41 µM |
Case Studies
- Inhibition of iNOS : In a study using a mouse model with lipopolysaccharide (LPS)-induced iNOS activation, it was observed that compounds structurally related to this compound showed enhanced tracer uptake in inflamed tissues, indicating potential for imaging and therapeutic applications .
- Cytotoxicity Assessment : A series of derivatives were synthesized and tested against cancer cell lines, revealing that specific modifications to the structure significantly affected their anticancer potency. The presence of the benzyl group was noted to enhance cytotoxicity compared to other substituents .
Properties
IUPAC Name |
N-benzyl-N-(5-bromo-4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-13(16-8-12(10)15)17(14(18)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVQMKHEKWEBN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(CC2=CC=CC=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN2O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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